molecular formula C7H6N2O B1321901 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one CAS No. 40107-95-7

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

Cat. No.: B1321901
CAS No.: 40107-95-7
M. Wt: 134.14 g/mol
InChI Key: ROSODFDWJFAKQI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Mechanism of Action

Target of Action

The primary target of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFRs results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that a compound with a low molecular weight would be an appealing lead compound, beneficial to the subsequent optimization .

Result of Action

In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It is known that the expression of fgfrs can vary under different conditions , which could potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy. These interactions are primarily mediated through binding to the ATP-binding pocket of the receptor, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, for instance, this compound has been observed to inhibit cell proliferation and induce apoptosis . It significantly affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are pivotal in regulating cell growth and survival . Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular metabolism and reduced tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with target biomolecules. The compound acts as a competitive inhibitor of FGFRs by occupying the ATP-binding site, which is essential for the receptor’s kinase activity . This binding prevents the autophosphorylation of tyrosine residues within the receptor, thereby inhibiting the activation of downstream signaling cascades . Furthermore, this compound has been shown to induce conformational changes in the receptor, enhancing its inhibitory potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound demonstrates stability under physiological conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . Higher doses may result in adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses exceeding this threshold can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can either be excreted or further processed by conjugation reactions . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . Additionally, its localization within the cell can influence its interaction with other biomolecules and its overall therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with a pyridine derivative, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired pyrrolo[3,4-c]pyridin-3(2H)-one structure .

Industrial Production Methods

Industrial production methods for this compound are less documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield maximization, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrrolo[3,4-c]pyridin-3(2H)-one derivative with an additional oxygen-containing group, while reduction might yield a more saturated version of the compound.

Scientific Research Applications

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents .

Properties

IUPAC Name

1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-2,4H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSODFDWJFAKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608214
Record name 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40107-95-7
Record name 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40107-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of the 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one scaffold in medicinal chemistry?

A: The 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one framework serves as a versatile building block in drug discovery. Its presence in various biologically active molecules highlights its potential in targeting a range of therapeutic areas. For instance, this scaffold is found in inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), an enzyme implicated in various diseases [].

Q2: How does the absolute configuration of the pyrrolopiperidine fragment influence its biological activity?

A: A study utilized (R)-(−)-Mosher acid chloride to determine the absolute configuration of a synthesized derivative of 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one []. This highlights the importance of chirality in drug design, as different enantiomers can exhibit varying pharmacological profiles. Understanding the specific stereochemical requirements for target interaction is crucial for optimizing drug efficacy and safety.

Q3: Can you elaborate on the synthetic strategies employed for constructing the 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one core?

A: Researchers have developed innovative synthetic routes to access this scaffold. One notable approach involves a ruthenium-catalyzed [2 + 2 + 2] cyclotrimerization reaction between a diyne and an alkoxycarbonyl isocyanate, showcasing the utility of transition-metal catalysis in complex molecule synthesis []. Another method focuses on the synthesis of the isonicotinoylnicotinamide scaffolds found in naturally occurring isoniazid-NAD(P) adducts, highlighting the relevance of this framework in understanding biological processes [].

Q4: What analytical techniques are commonly employed for characterizing compounds containing the 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one moiety?

A: Various techniques are crucial for characterizing these compounds. X-ray crystallography was utilized to elucidate the three-dimensional structure of a synthesized derivative, providing insights into its conformation and intermolecular interactions, including hydrogen bonding with a water molecule []. Additional methods like NMR spectroscopy and mass spectrometry are likely employed to confirm the identity and purity of synthesized compounds.

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